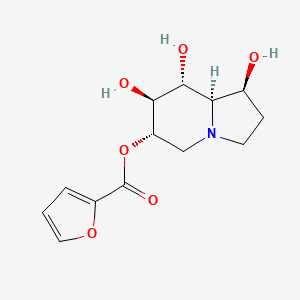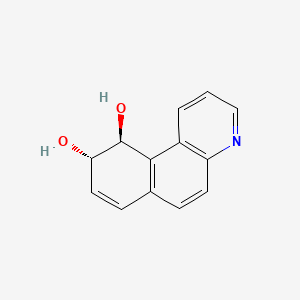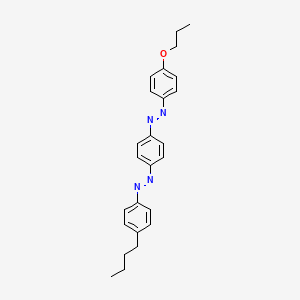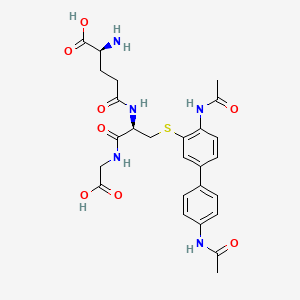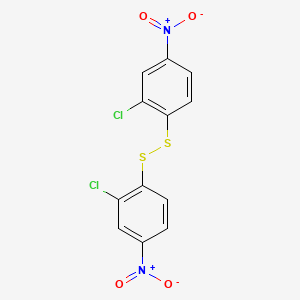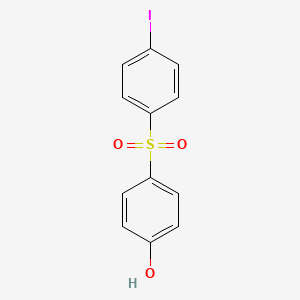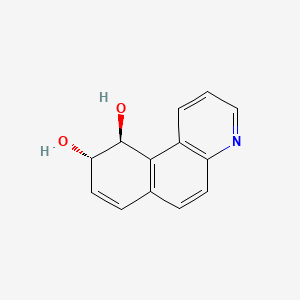
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.2319 g/mol This compound is a derivative of benzoquinoline and features a dihydroxy substitution at the 9 and 10 positions
Vorbereitungsmethoden
The synthesis of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- can be achieved through several methods. One common synthetic route involves the catalytic condensation of primary amines with acetylene in the presence of copper, mercury, or silver salts . This reaction, known as the N. S. Kozlov reaction, leads to the formation of quinoline bases, which can then be further modified to obtain the desired dihydroxy derivative .
Industrial production methods may involve the use of large-scale catalytic reactors and optimized reaction conditions to ensure high yield and purity of the compound. The specific reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives with altered electronic properties.
Substitution: Substitution reactions can introduce various substituents at different positions on the quinoline ring, leading to a wide range of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dihydroxy groups can form hydrogen bonds with active sites on enzymes, leading to inhibition or activation of enzymatic activity . Additionally, the quinoline ring structure allows for π-π interactions with aromatic amino acids in proteins, further influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- include other quinoline derivatives such as benzoquinoline, phenanthrene, and scoulerine .
Benzoquinoline: Shares the quinoline core structure but lacks the dihydroxy substitution.
Phenanthrene: A polycyclic aromatic hydrocarbon with a similar ring structure but different functional groups.
Scoulerine: Contains a similar quinoline ring but with additional methoxy groups and a different substitution pattern.
The uniqueness of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- lies in its specific dihydroxy substitution, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
103667-12-5 |
|---|---|
Molekularformel |
C13H11NO2 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
(9S,10S)-9,10-dihydrobenzo[f]quinoline-9,10-diol |
InChI |
InChI=1S/C13H11NO2/c15-11-6-4-8-3-5-10-9(2-1-7-14-10)12(8)13(11)16/h1-7,11,13,15-16H/t11-,13+/m0/s1 |
InChI-Schlüssel |
NCMNKLTXFXNWHC-WCQYABFASA-N |
Isomerische SMILES |
C1=CC2=C(C=CC3=C2[C@@H]([C@H](C=C3)O)O)N=C1 |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C(C(C=C3)O)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


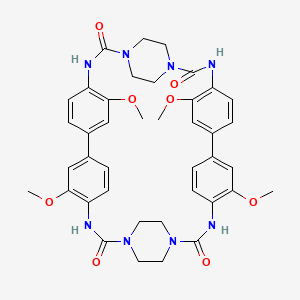
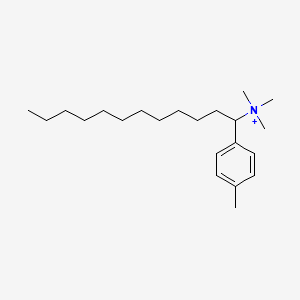
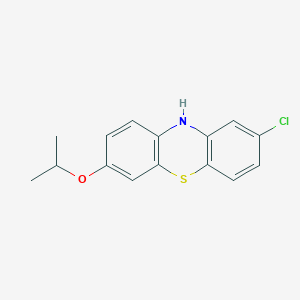
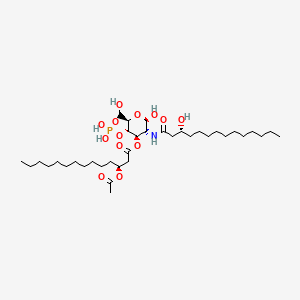
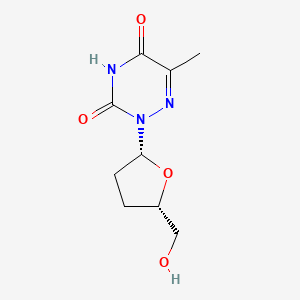
![9-pyridin-4-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12799772.png)
